molecular formula C15H22O2 B14230417 3-Phenylpentan-3-yl 2-methylpropanoate CAS No. 823814-13-7

3-Phenylpentan-3-yl 2-methylpropanoate

Cat. No.: B14230417
CAS No.: 823814-13-7
M. Wt: 234.33 g/mol
InChI Key: YOQYGJZDYNFCLX-UHFFFAOYSA-N
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Description

3-Phenylpentan-3-yl 2-methylpropanoate is an organic compound with the molecular formula C14H20O2 It is an ester formed from 3-phenylpentan-3-ol and 2-methylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 3-phenylpentan-3-ol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

3-Phenylpentan-3-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenylpentan-3-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpentane: A hydrocarbon with a similar structure but lacks the ester functional group.

    2-Methylpropanoic acid: The carboxylic acid component of the ester.

    3-Phenylpentan-3-ol: The alcohol component of the ester.

Uniqueness

3-Phenylpentan-3-yl 2-methylpropanoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its individual components. The presence of both phenyl and ester groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

823814-13-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpentan-3-yl 2-methylpropanoate

InChI

InChI=1S/C15H22O2/c1-5-15(6-2,17-14(16)12(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3

InChI Key

YOQYGJZDYNFCLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)OC(=O)C(C)C

Origin of Product

United States

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